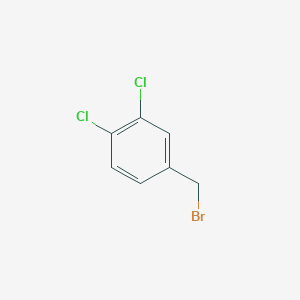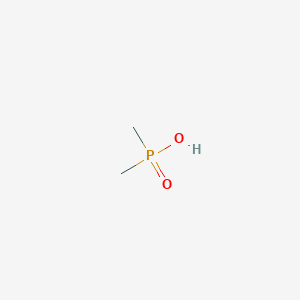![molecular formula C21H14 B091775 2-Methylbenzo[a]pyrene CAS No. 16757-82-7](/img/structure/B91775.png)
2-Methylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzo[a]pyrene (2-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed through the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco smoke. 2-MeBaP is considered a potent carcinogen and mutagen, and has been linked to various health effects in both humans and animals.
Mécanisme D'action
The mechanism of action of 2-Methylbenzo[a]pyrene is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. 2-Methylbenzo[a]pyrene is metabolized by the body into reactive intermediates, which can bind to DNA and cause damage.
Effets Biochimiques Et Physiologiques
Exposure to 2-Methylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. In animal models, it has been shown to induce oxidative stress, inflammation, and DNA damage. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylbenzo[a]pyrene in lab experiments is its potency as a carcinogen and mutagen. This makes it a useful tool for studying the mechanisms of cancer and DNA damage. However, its toxicity also poses a risk to researchers, and appropriate safety measures must be taken when handling the compound.
Orientations Futures
Future research on 2-Methylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying the compound in the environment. This will help to better understand the sources and extent of exposure in humans and animals. Additionally, research should continue to explore the mechanisms of action of 2-Methylbenzo[a]pyrene, and identify potential targets for intervention and prevention of its harmful effects.
Méthodes De Synthèse
2-Methylbenzo[a]pyrene can be synthesized through a variety of methods, including the reaction of benz[a]anthracene with methanol in the presence of sulfuric acid. Other methods include the oxidation of 2-methylanthracene with potassium permanganate and the reaction of 2-methylanthraquinone with benzene in the presence of aluminum chloride.
Applications De Recherche Scientifique
2-Methylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in various organs in animal models, including the lungs, liver, and skin. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to an increased risk of lung cancer, as well as other respiratory diseases.
Propriétés
Numéro CAS |
16757-82-7 |
|---|---|
Nom du produit |
2-Methylbenzo[a]pyrene |
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3 |
Clé InChI |
BBVAZDUFJMPLJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
SMILES canonique |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Autres numéros CAS |
16757-82-7 |
Synonymes |
2-Methylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



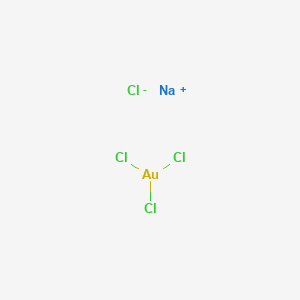
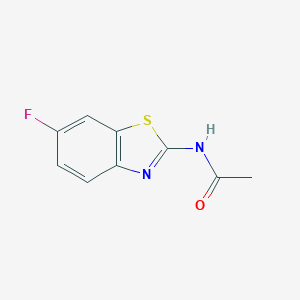
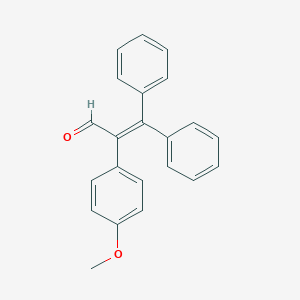
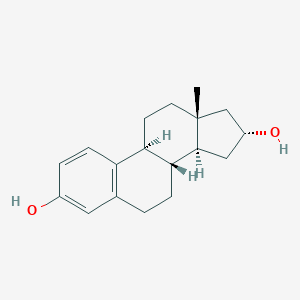
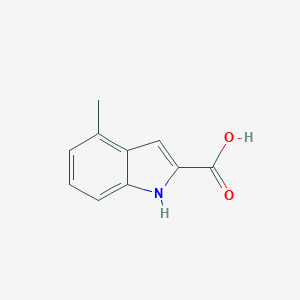
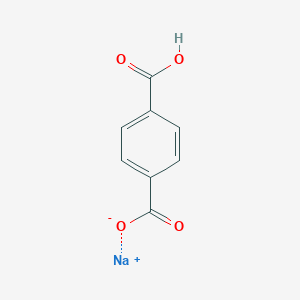

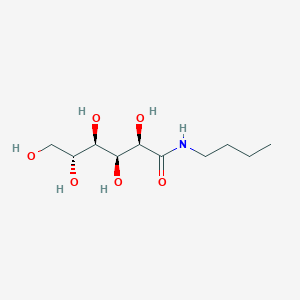
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
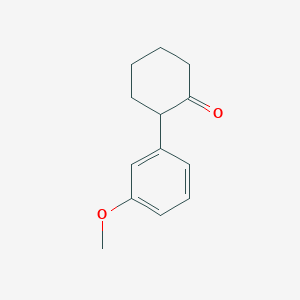
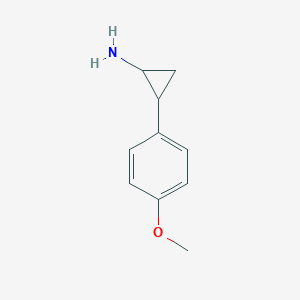
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
